2-Bromo-1-(3,5-dimethylphenyl)ethanone
Description
2-Bromo-1-(3,5-dimethylphenyl)ethanone is an α-brominated ketone derivative characterized by a bromine atom at the α-position of the ethanone group and two methyl substituents at the 3- and 5-positions of the aromatic ring. The 3,5-dimethyl substitution pattern likely enhances steric stability and modulates electronic effects on the carbonyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor synthesis .
Properties
IUPAC Name |
2-bromo-1-(3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWRLVXDRNSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,5-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(3,5-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-(3,5-dimethylphenyl)ethanone are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dimethylphenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones such as 2-azido-1-(3,5-dimethylphenyl)ethanone.
Reduction: Formation of 1-(3,5-dimethylphenyl)ethanol.
Oxidation: Formation of 3,5-dimethylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-1-(3,5-dimethylphenyl)ethanone, highlighting differences in substituents, reactivity, and applications:
Key Comparison Points
Electronic Effects :
- Electron-donating groups (e.g., -OCH₃, -CH₃) : Stabilize the aromatic ring but reduce electrophilicity at the carbonyl carbon, slowing nucleophilic attacks. Methoxy derivatives are preferred in reactions requiring controlled reactivity .
- Electron-withdrawing groups (e.g., -CF₃, -F, -Cl) : Increase carbonyl electrophilicity, accelerating reactions like nucleophilic substitutions or cross-couplings. Trifluoromethyl derivatives exhibit high enantioselectivity in asymmetric syntheses .
Steric Effects :
- 3,5-Disubstitution (methyl, methoxy, or halogens) creates a symmetrical, sterically hindered environment. This can improve crystallinity but may reduce reaction rates in bulky transition states.
Applications :
- Pharmaceuticals : Methoxy and hydroxy derivatives are key in anticancer and antibacterial agent synthesis .
- Asymmetric Synthesis : Fluorinated and trifluoromethylated analogs are used in enantioselective cross-couplings for chiral tertiary alkyl fluorides .
- Material Science : Brominated ketones with halogen substituents serve as photoinitiators or flame retardants .
Synthetic Accessibility: Yields vary significantly with substituents. For example, bromination of hydroxyacetophenones ranges from 27% to 90% depending on reagents (bromine vs. CuBr₂) . Safety profiles differ: Fluorinated derivatives are often corrosive, requiring specialized handling , while methyl/methoxy analogs are generally less hazardous.
Research Findings and Data
- Reactivity in Cross-Couplings: 2-Bromo-1-(3,5-dimethylphenyl)ethanone derivatives undergo Negishi cross-couplings with arylzinc reagents, achieving up to 97% enantiomeric excess (ee) when catalyzed by chiral ligands .
- Anticancer Activity: Quaternary salts derived from 2-bromo-1-(3,5-dimethoxyphenyl)ethanone show cytotoxicity against HeLa cells, with IC₅₀ values comparable to cisplatin .
- Thermal Stability : Trifluoromethyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to methoxy analogs (<150°C), making them suitable for high-temperature reactions .
Biological Activity
2-Bromo-1-(3,5-dimethylphenyl)ethanone (CAS No. 1835-02-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
2-Bromo-1-(3,5-dimethylphenyl)ethanone is characterized by the following chemical structure:
- Molecular Formula : C10H11BrO
- Molecular Weight : 229.10 g/mol
- Chemical Structure : Contains a bromine atom attached to an ethanone framework with a 3,5-dimethylphenyl group.
Biological Activity Overview
The biological activities of 2-Bromo-1-(3,5-dimethylphenyl)ethanone have been investigated in various studies, with notable findings in areas such as antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Bromo-1-(3,5-dimethylphenyl)ethanone exhibit significant antimicrobial effects. For instance, derivatives of this compound have shown activity against various bacterial strains and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| 2-Bromo-1-(3,5-dimethylphenyl)ethanone | E. coli | Inhibition observed |
| 2-Bromo-1-(3,5-dimethylphenyl)ethanone | S. aureus | Moderate activity |
Anticancer Activity
Several studies have focused on the anticancer potential of 2-Bromo-1-(3,5-dimethylphenyl)ethanone. It has been shown to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10.0 | Induction of apoptosis |
| HCT116 (Colon) | 8.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 9.5 | Inhibition of NF-kB signaling pathway |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, flow cytometry analyses have demonstrated that treatment with this compound leads to significant cell death in the MCF7 cell line through apoptotic pathways.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 2-Bromo-1-(3,5-dimethylphenyl)ethanone has exhibited anti-inflammatory effects in preclinical models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated the efficacy of various derivatives of 2-Bromo-1-(3,5-dimethylphenyl)ethanone against a panel of cancer cell lines. The results indicated that certain modifications to the phenyl group enhanced the anticancer activity significantly compared to the parent compound .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for the anticancer effects observed with this compound. The study revealed that it inhibits key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
